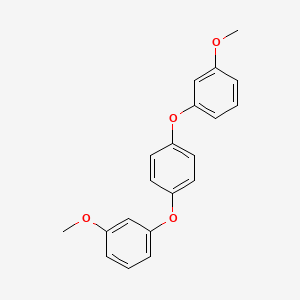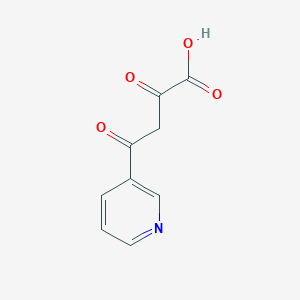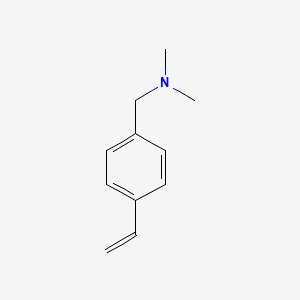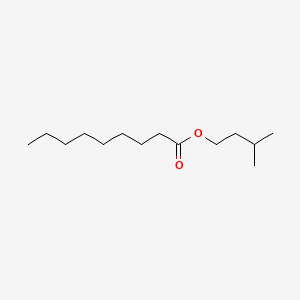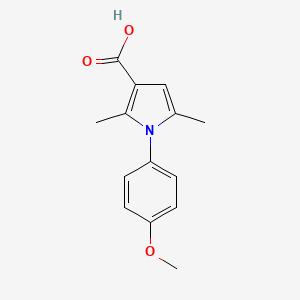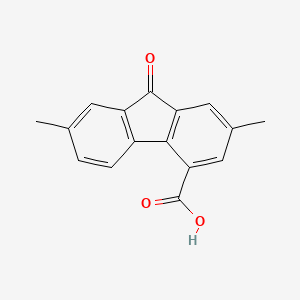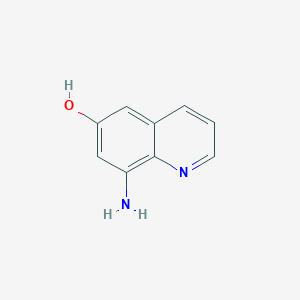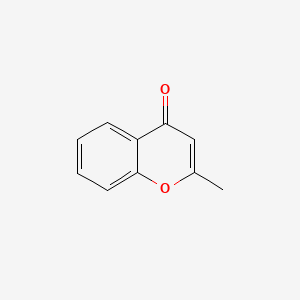
2-Metil-1-fenil-1-pentanol
Descripción general
Descripción
2-Methyl-1-phenyl-1-pentanol is an organic compound with the molecular formula C12H18O . It is used in various applications across the chemical industry .
Molecular Structure Analysis
The molecular weight of 2-Methyl-1-phenyl-1-pentanol is 178.27 . The IUPAC Standard InChI is InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis Potencial de Agentes Terapéuticos
El 2-Metil-1-fenil-1-pentanol puede servir como precursor en la síntesis de varios agentes terapéuticos. Su estructura, que presenta un grupo fenilo y una cadena pentanol, podría modificarse para crear nuevas moléculas con posibles propiedades medicinales . Por ejemplo, su transformación en ésteres o amidas podría producir compuestos con actividades analgésicas o antiinflamatorias.
Procesos Industriales: Solvente e Intermediario
En los procesos químicos industriales, el this compound se puede utilizar como solvente debido a su naturaleza orgánica y propiedades de solubilidad . Además, puede actuar como intermedio en la síntesis de compuestos orgánicos más complejos, como fragancias o polímeros, a través de reacciones como la esterificación o la amidación.
Ciencia Ambiental: Alternativas Ecológicas a los Solventes
El potencial del compuesto como solvente ecológico en la ciencia ambiental es notable. Su biodegradabilidad y menor toxicidad en comparación con los solventes tradicionales lo convierten en un candidato para aplicaciones de química verde, donde la minimización del impacto ambiental es crucial .
Química Analítica: Cromatografía y Espectroscopia
En química analítica, el this compound podría utilizarse en técnicas cromatográficas como estándar o solvente para ayudar a identificar y cuantificar otras sustancias. Sus propiedades espectrales únicas también podrían ayudar a desarrollar nuevos métodos espectroscópicos para el análisis .
Ciencia de Materiales: Síntesis de Nuevos Materiales
El grupo funcional alcohol del this compound permite su uso en la ciencia de materiales, particularmente en la síntesis de nuevos materiales con propiedades específicas. Podría participar en la creación de nuevos materiales poliméricos o mejorar los existentes mediante reacciones de copolimerización o reticulación .
Bioquímica: Estudio de las Vías Biológicas
Por último, en bioquímica, este compuesto podría utilizarse para estudiar vías metabólicas que involucran alcoholes y fenoles. Su incorporación en estudios metabólicos podría ayudar a dilucidar el papel de compuestos similares en los sistemas biológicos y su metabolismo .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-1-phenyl-1-pentanol is an organic compound that belongs to the alcohol family. The primary targets of this compound are carbonyl compounds . The interaction with these targets results in the formation of alcohols .
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This involves the addition of a carbanion nucleophile to the carbonyl compounds . The Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols .
Biochemical Pathways
The Grignard reaction is a key step in the synthesis of alcohols and demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Result of Action
The result of the Grignard reaction involving 2-Methyl-1-phenyl-1-pentanol is the formation of alcohols . These alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound involved in the reaction .
Action Environment
The action of 2-Methyl-1-phenyl-1-pentanol is influenced by environmental factors. Therefore, the reaction is usually carried out in an anhydrous (water-free) environment .
Análisis Bioquímico
Biochemical Properties
The role of 2-Methyl-1-phenyl-1-pentanol in biochemical reactions is not well-documented in the literature. Like other alcohols, it may participate in reactions involving its hydroxyl group. The nature of these interactions could be influenced by the presence of the phenyl group and the methyl group attached to the pentanol backbone .
Molecular Mechanism
It could potentially interact with biomolecules through hydrogen bonding, given its polar hydroxyl group
Metabolic Pathways
As an alcohol, it could potentially be metabolized by enzymes such as alcohol dehydrogenase .
Propiedades
IUPAC Name |
2-methyl-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMRXUUGAJOMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993903 | |
| Record name | 2-Methyl-1-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-67-0 | |
| Record name | 2-Methyl-1-phenyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073177670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



